5-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
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Overview
Description
5-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole and pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens, acids, and bases.
Major Products:
Oxidation: 5-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness: 5-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and coordination properties. The presence of both the triazole and aldehyde groups allows for versatile functionalization and application in various fields .
Properties
Molecular Formula |
C9H8N4O |
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Molecular Weight |
188.19 g/mol |
IUPAC Name |
5-methyl-6-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8N4O/c1-7-2-8(4-14)3-11-9(7)13-6-10-5-12-13/h2-6H,1H3 |
InChI Key |
SCLRPAASMAZNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2C=NC=N2)C=O |
Origin of Product |
United States |
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